molecular formula C15H12BrClO3 B2930370 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde CAS No. 428490-81-7

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde

Cat. No. B2930370
CAS RN: 428490-81-7
M. Wt: 355.61
InChI Key: QXPSFUCSQHKTED-UHFFFAOYSA-N
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Description

“4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde” is a chemical compound with the molecular formula C15H12BrClO3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde” consists of a benzene ring substituted with bromine (Br), chlorine (Cl), and methoxy (OCH3) groups, as well as a benzyl group attached through an oxygen atom .


Physical And Chemical Properties Analysis

“4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde” is a solid substance . Its molecular weight is 355.611 Da .

Scientific Research Applications

Photocatalytic Oxidation

Photocatalytic oxidation processes on titanium dioxide under O2 atmosphere have shown high conversion and selectivity for benzyl alcohol and its derivatives into corresponding aldehydes. This reaction proceeds under both UV-light and visible light irradiation, indicating a potential application for 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde in similar photocatalytic processes (Higashimoto et al., 2009).

Electrolysis and Hydrogenation

Paired electrolysis, combining the electrolysis of alcohol to aldehyde with the hydrogenation of alkynes to alkenes, presents an eco-friendly method for synthesizing chemicals without waste products. This method's efficiency and selectivity for producing 4-methoxybenzaldehyde highlight the potential for using related compounds in electrochemical cells for clean chemical synthesis (Sherbo et al., 2018).

Synthesis of Liquid Crystalline Molecules

Research on synthesizing liquid crystalline molecules with Schiff base linking units and various terminal groups, including bromo and chloro substituents, indicates that compounds like 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde could serve as key intermediates in creating materials with unique properties such as nematic phase behavior (Jamain et al., 2020).

Antioxidant Activity

The synthesis and evaluation of antioxidant activities of halogenated vanillin derivatives underscore the potential of compounds like 4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde in developing new antioxidants. These studies suggest the influence of halogen substituents on enhancing antioxidant properties (Rijal et al., 2022).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include avoiding contact with eyes, skin, and clothing, and ensuring adequate ventilation .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Therefore, it could potentially be used in various research and development applications.

properties

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPSFUCSQHKTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde

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